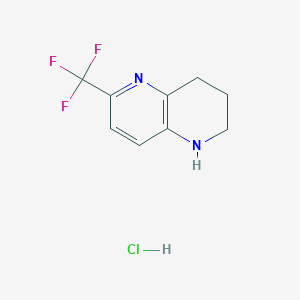
6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride
Descripción general
Descripción
The compound “6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of the compound.Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Aplicaciones Científicas De Investigación
Green Synthesis and Antibacterial Activity
The compound's derivatives were synthesized through a simple and highly efficient procedure, resulting in good yields and high purity. These derivatives showed significant antibacterial activity, indicating potential for developing new antibacterial agents (Mogilaiah, Rao, & Rao, 2015).
Asymmetric Hydrogenation
A groundbreaking method for the asymmetric hydrogenation of derivatives was developed, producing optically pure compounds with up to 99% ee. This method supports the scalable synthesis of these derivatives, which serve as rigid chelating diamine ligands for asymmetric synthesis, highlighting a significant advance in the field of synthetic chemistry (Zhang, Chen, He, & Fan, 2015).
Structural Analysis and Interactions
The structural analysis of 2,6,8-trisubstituted derivatives revealed their planarity and existence as dimers through intermolecular C-H...N hydrogen bonds. This study provided insights into the potential for π-π interactions, offering a foundation for understanding molecular interactions in crystalline states (Fun, Sivakumar, Chua, Ooi, Anwair, Gan, & Jackson, 1996).
Synthesis of Chiral Derivatives
An efficient method was developed for the synthesis of CF3-substituted tetrahydro-1,7-naphthyridines, including cyclic α-amino acid derivatives. This method utilizes cyclobutene ring-opening followed by heterocyclization, demonstrating an innovative approach to accessing novel structures (Mailyan, Peregudov, Dixneuf, Bruneau, & Osipov, 2012).
Novel Synthetic Pathways
Innovative synthetic pathways for obtaining halo-containing derivatives have been established, showcasing the versatility of the 1,8-naphthyridine core in drug discovery. The integration of a trifluoromethyl group into heterocycles to modulate properties highlights the strategic significance of this compound in medicinal chemistry (Andrighetto, Bonacorso, Stefanello, Martins, & Zanatta, 2013).
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)8-4-3-6-7(14-8)2-1-5-13-6;/h3-4,13H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTJUNSLWSXWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C(F)(F)F)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745141 | |
| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride | |
CAS RN |
1356110-30-9 | |
| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one](/img/structure/B1402891.png)
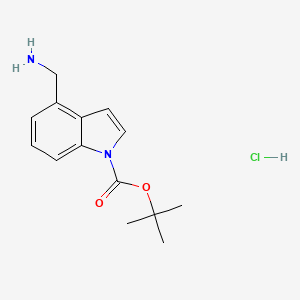
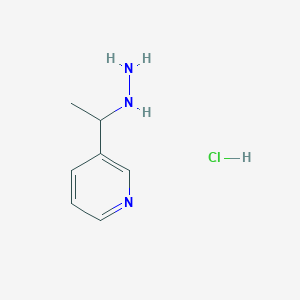
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)
![[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402898.png)

![N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide](/img/structure/B1402901.png)
![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)
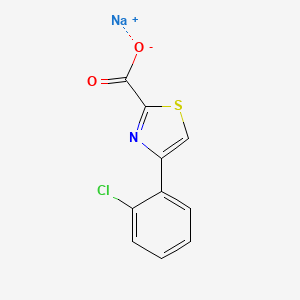
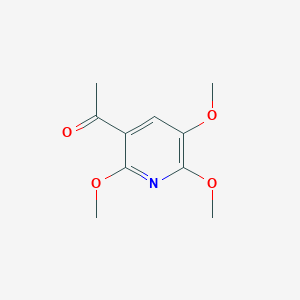
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)
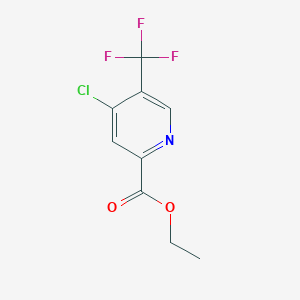
![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)